2-Fluoro-5-(furan-3-yl)benzaldehyde 2-Fluoro-5-(furan-3-yl)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 1340432-24-7
VCID: VC3183564
InChI: InChI=1S/C11H7FO2/c12-11-2-1-8(5-10(11)6-13)9-3-4-14-7-9/h1-7H
SMILES: C1=CC(=C(C=C1C2=COC=C2)C=O)F
Molecular Formula: C11H7FO2
Molecular Weight: 190.17 g/mol

2-Fluoro-5-(furan-3-yl)benzaldehyde

CAS No.: 1340432-24-7

Cat. No.: VC3183564

Molecular Formula: C11H7FO2

Molecular Weight: 190.17 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-5-(furan-3-yl)benzaldehyde - 1340432-24-7

Specification

CAS No. 1340432-24-7
Molecular Formula C11H7FO2
Molecular Weight 190.17 g/mol
IUPAC Name 2-fluoro-5-(furan-3-yl)benzaldehyde
Standard InChI InChI=1S/C11H7FO2/c12-11-2-1-8(5-10(11)6-13)9-3-4-14-7-9/h1-7H
Standard InChI Key UMQBPIYNKNXQKC-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C2=COC=C2)C=O)F
Canonical SMILES C1=CC(=C(C=C1C2=COC=C2)C=O)F

Introduction

2-Fluoro-5-(furan-3-yl)benzaldehyde is a complex organic compound featuring a fluorine atom and a furan ring attached to a benzaldehyde backbone. Its molecular formula is C11H7FO2, and it has a molecular weight of approximately 190.17 g/mol . This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its unique structural properties and potential applications.

Synthesis and Preparation

The synthesis of 2-Fluoro-5-(furan-3-yl)benzaldehyde typically involves multi-step organic reactions starting from commercially available precursors. Although specific synthesis protocols for this compound are not widely detailed in the literature, similar compounds like 5-Fluoro-2-(furan-3-yl)benzaldehyde are synthesized through methods that could be adapted for the preparation of 2-Fluoro-5-(furan-3-yl)benzaldehyde.

Chemical Reactions and Applications

2-Fluoro-5-(furan-3-yl)benzaldehyde can participate in various chemical reactions typical of aldehydes and aromatic compounds. These include oxidation, reduction, and substitution reactions, which are crucial for synthesizing more complex molecules.

Reaction TypeReagents/ConditionsMajor Products Formed
OxidationPotassium permanganate, chromium trioxide2-Fluoro-5-(furan-3-yl)benzoic acid
ReductionSodium borohydride, lithium aluminum hydride2-Fluoro-5-(furan-3-yl)benzyl alcohol
SubstitutionSodium methoxide, other nucleophilesVarious substituted derivatives

Biological and Medicinal Applications

While specific biological or medicinal applications of 2-Fluoro-5-(furan-3-yl)benzaldehyde are not extensively documented, compounds with similar structures, such as those containing fluorine and furan rings, have shown potential in medicinal chemistry. For instance, fluorinated compounds are often explored for their enhanced bioavailability and therapeutic efficacy .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator